3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid

Descripción general

Descripción

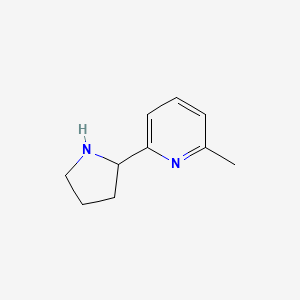

“3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid” is a chemical compound . It is a thiophene-based analog, which is a class of compounds that have been of interest to scientists due to their potential biological activity . Thiophene derivatives play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

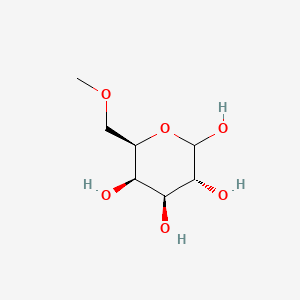

The molecular formula of “3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid” is C11H14O2S . Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .Aplicaciones Científicas De Investigación

Photochemical and Thermal Reactions

- Research shows that benzo[b]thiophen-3-carboxylic acid 1,1-dioxide, a related compound, undergoes dimerization to form a cyclobutane structure under ultraviolet light and heat. This transformation indicates the potential for similar photochemical and thermal behaviors in 3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid (Davies, Ennis, Mahavera, & Porter, 1977).

Ring Transformation and Enlargement

- The compound demonstrates intriguing chemical flexibility, as shown by research on similar molecules like 3,3-dimethyl-2-phenyl-cyclopropenecarboxylic acid, which can transform into various open-chain carboxylic acids and cyclobutenones (Schmitz, Sonnenschein, & Kuban, 1985).

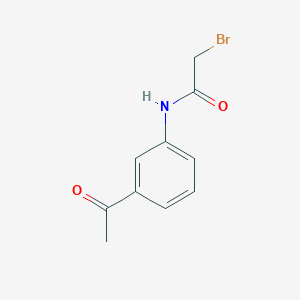

Reactions with Bromine

- 3,3-Dimethyl-1-cyclobutene-carboxylic acid reacts with bromine to yield both trans and cis isomers of 1,2-dibromocyclobutane derivatives. This reaction is significant for understanding the reactivity of the cyclobutene ring in 3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid (Kikkawa, Nomura, & Hosoya, 1972).

Synthesis of Photochromic Compounds

- Cyclobutene-1,2-dione derivatives, including those with thiophene substituents, are synthesized for applications in photochromic materials. This suggests potential applications for 3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid in developing new photochromic materials (Krayushkin, Shirinian, Belenkii, & Shadronov, 2002).

Solar Cell Applications

- The structure of 3,3-dimethyl cyclobutane derivatives has been utilized in the design of cyanine dyes for improving photoelectric conversion in dye-sensitized solar cells, demonstrating potential renewable energy applications (Wu, Meng, Li, Teng, & Hua, 2009).

Propiedades

IUPAC Name |

3,3-dimethyl-1-thiophen-2-ylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-10(2)6-11(7-10,9(12)13)8-4-3-5-14-8/h3-5H,6-7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLYDLZENAGPLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C2=CC=CS2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Cyclopropylmethyl)piperidin-3-yl]methanol](/img/structure/B1425652.png)

![N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide](/img/structure/B1425653.png)

![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1425655.png)

![7-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B1425660.png)

![4-[2-(Ethanesulfonyl)phenoxy]aniline](/img/structure/B1425662.png)